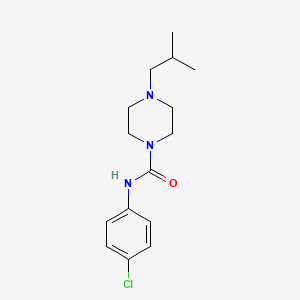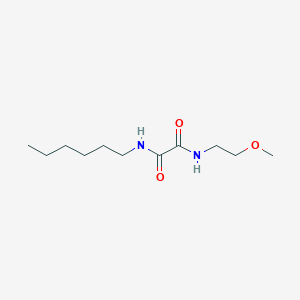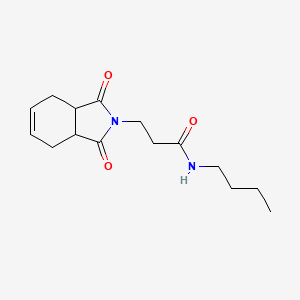![molecular formula C17H19ClN2O3 B4757979 1-[(2-chlorophenoxy)acetyl]-4-(2-furylmethyl)piperazine](/img/structure/B4757979.png)
1-[(2-chlorophenoxy)acetyl]-4-(2-furylmethyl)piperazine
Vue d'ensemble
Description
1-[(2-chlorophenoxy)acetyl]-4-(2-furylmethyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been widely used in scientific research since then. TFMPP is primarily used as a research tool to study the effects of serotonin receptors in the brain.
Mécanisme D'action
1-[(2-chlorophenoxy)acetyl]-4-(2-furylmethyl)piperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors. It binds to these receptors and activates them to a lesser extent than the endogenous ligand serotonin. 1-[(2-chlorophenoxy)acetyl]-4-(2-furylmethyl)piperazine also has some affinity for other serotonin receptors, such as the 5-HT2C receptor, but its effects at these receptors are less well understood.
Biochemical and Physiological Effects:
1-[(2-chlorophenoxy)acetyl]-4-(2-furylmethyl)piperazine has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter release, receptor activity, and gene expression. In particular, 1-[(2-chlorophenoxy)acetyl]-4-(2-furylmethyl)piperazine has been shown to increase the release of dopamine and norepinephrine in certain brain regions. It has also been shown to modulate the activity of ion channels and transporters that are involved in neurotransmitter signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(2-chlorophenoxy)acetyl]-4-(2-furylmethyl)piperazine in scientific research is that it is a relatively selective ligand for serotonin receptors, which allows researchers to study the effects of these receptors in isolation. However, 1-[(2-chlorophenoxy)acetyl]-4-(2-furylmethyl)piperazine has a relatively low potency and efficacy compared to other ligands, which can make it difficult to observe robust effects. Additionally, 1-[(2-chlorophenoxy)acetyl]-4-(2-furylmethyl)piperazine has a relatively short half-life and can be rapidly metabolized, which can complicate experiments that require sustained drug exposure.
Orientations Futures
There are several potential future directions for research on 1-[(2-chlorophenoxy)acetyl]-4-(2-furylmethyl)piperazine. One area of interest is the development of more potent and selective ligands for serotonin receptors, which could provide more robust tools for studying the function of these receptors. Another area of interest is the investigation of the role of serotonin receptors in various psychiatric and neurological disorders, such as depression, anxiety, and schizophrenia. Finally, there is a need for more research on the long-term effects of 1-[(2-chlorophenoxy)acetyl]-4-(2-furylmethyl)piperazine and other serotonin receptor ligands, particularly with regard to their potential for abuse and dependence.
Applications De Recherche Scientifique
1-[(2-chlorophenoxy)acetyl]-4-(2-furylmethyl)piperazine is primarily used in scientific research to study the effects of serotonin receptors in the brain. It is commonly used as a reference compound in studies that investigate the function of serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. 1-[(2-chlorophenoxy)acetyl]-4-(2-furylmethyl)piperazine is also used to study the interaction between serotonin and other neurotransmitters, such as dopamine and norepinephrine.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c18-15-5-1-2-6-16(15)23-13-17(21)20-9-7-19(8-10-20)12-14-4-3-11-22-14/h1-6,11H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTFILWGCHDALN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)COC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)nicotinonitrile](/img/structure/B4757898.png)
![2-methoxy-4-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B4757905.png)

![ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4757916.png)
![2-(2-methoxyphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4757922.png)

![7-(4-methylphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4757935.png)




![ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B4757986.png)

![7-(4-methoxyphenyl)-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4758015.png)